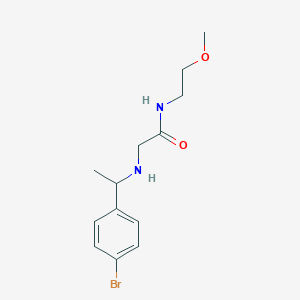
2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is an organic compound that features a bromophenyl group, an ethylamino group, and a methoxyethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a Friedel-Crafts alkylation reaction with ethylamine to form 1-(4-bromophenyl)ethylamine.
Acylation Reaction: The intermediate is then reacted with 2-methoxyethylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the ethylamino and methoxyethylacetamide moieties can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Phenylethyl)amino)-n-(2-methoxyethyl)acetamide
- 2-((1-(4-Chlorophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
- 2-((1-(4-Fluorophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
Uniqueness
2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C13H19BrN2O2 |
|---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H19BrN2O2/c1-10(11-3-5-12(14)6-4-11)16-9-13(17)15-7-8-18-2/h3-6,10,16H,7-9H2,1-2H3,(H,15,17) |
InChI Key |
DVXPLPJEJXAOKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NCC(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















